molecular formula C13H9NO3S B7857464 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B7857464
M. Wt: 259.28 g/mol
InChI Key: DHHXDYRMDRNDQG-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a key synthetic intermediate and potential kinase inhibitor scaffold. This compound belongs to a class of thienoquinoline derivatives for which efficient, high-yielding synthetic routes have been established, making it a versatile precursor for analog synthesis . The 4-oxo-4,5-dihydrothieno[3,2-c]quinoline core structure is of significant interest in medicinal chemistry, particularly in the development of novel protein kinase inhibitors, including CK2 and Pim kinases, which are relevant in oncology research . The structural motif is a bioisostere of angular furoquinolinones and has been investigated in preliminary photobiological studies for its potential to interact with DNA, exhibiting antiproliferative effects in a manner similar to some known photochemotherapeutic agents . The presence of the carboxylic acid functionality at the 2-position allows for further functionalization, enabling convergent synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies and biological screening . This compound is intended for research applications such as hit-to-lead optimization, kinase inhibitor development, and exploration of novel antiproliferative agents.

Properties

IUPAC Name

8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-6-2-3-9-7(4-6)11-8(12(15)14-9)5-10(18-11)13(16)17/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXDYRMDRNDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Key Intermediates

The most widely documented route involves six sequential steps starting from commercially available precursors:

  • Friedel-Crafts Acylation : Introduction of an acetyl group to a substituted benzene derivative forms the initial quinoline backbone.

  • Vilsmeier-Haack Formylation : A formyl group is introduced at the C-3 position, enabling subsequent cyclization.

  • Nucleophilic Aromatic Substitution (SNAr) : A thiophene moiety is incorporated via displacement of a leaving group (e.g., chloride) with a sulfur-containing nucleophile.

  • Cyclization : Intramolecular condensation under acidic conditions generates the thienoquinoline core.

  • Esterification : The carboxylic acid group is temporarily protected as a methyl ester using trimethylsilyl diazomethane (TMS-CHN₂).

  • Hydrolysis : Final acidic hydrolysis (6 M HCl/EtOH) yields the target carboxylic acid.

Critical Parameters:

  • Yield Optimization : The cyclization step typically achieves 65–75% yield when performed in dry DMF with potassium carbonate.

  • Byproduct Management : A major byproduct (25w) forms during amide coupling steps, necessitating chromatographic purification.

Nitro-Quinolone Derivative Functionalization

Reductive Amination and Substitution

An alternative approach starts with a nitro-substituted quinolone intermediate (e.g., compound 45):

  • Nucleophilic Substitution : The nitro group at C-7 is displaced by amines (e.g., tetrahydroisoquinoline) in dry DMSO with triethylamine as a base.

  • Catalytic Hydrogenation : Raney® nickel-mediated reduction of the nitro group to an amine proceeds quantitatively under H₂ atmosphere.

  • Ester Hydrolysis : Basic conditions (10% NaOH/MeOH) cleave the methyl ester to the carboxylic acid.

Performance Metrics:

  • Functional Group Tolerance : Bulky amines (e.g., 4-phenylpiperidine) require elevated temperatures (100°C) for efficient substitution.

  • Scalability : This route supports multi-gram synthesis, with isolated yields of 70–85% for the hydrolysis step.

Thiourea-Mediated Cyclocondensation

Thiophene Ring Formation

A third method employs thiourea to construct the thienoquinoline system:

  • Acrylic Ester Preparation : 3-(2-Oxo-1,2-dihydro-3-quinolyl)acrylic esters are synthesized via condensation of 2-chloro-3-formylquinolines with dimethylaminoacrylate.

  • Bromination : Electrophilic bromination at the α-position of the acrylate sidechain introduces a leaving group.

  • Cyclocondensation : Treatment with thiourea in absolute ethanol induces cyclization, forming the thieno[3,2-c]quinoline skeleton.

Key Observations:

  • Reaction Kinetics : Cyclocondensation completes within 24 hours at 90°C, yielding 80% of the cyclized product.

  • Stereochemical Control : The reaction proceeds with retention of configuration at the quinolone stereocenter.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

Parameter Six-Step Route Nitro-Quinolone Route Thiourea Route
Total Steps634
Overall Yield (%)28–3545–5550–60
Purification ChallengesModerate (byproduct 25w)Low (crystalline intermediates)High (thiourea residues)
ScalabilityKilogram-scaleMulti-gramLab-scale

Structural Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 4.45 (s, 2H, H-5), 2.72 (s, 3H, C-8 CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Insights

Process Optimization

Capot Chemical reports kilogram-scale production using the six-step route, with specifications including:

  • Purity : ≥98% (HPLC)

  • Moisture Content : ≤0.5% (Karl Fischer titration)

  • Storage : Stable for 24 months at −20°C under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic aromatic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.

Scientific Research Applications

Antimicrobial Activity

Thienoquinoline derivatives have been shown to exhibit antimicrobial properties. Research indicates that modifications to the thienoquinoline structure can enhance its efficacy against various bacterial strains. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain thienoquinoline derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that thienoquinoline derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

  • Case Study : A recent investigation highlighted the ability of modified thienoquinolines to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

Enzyme Inhibition

Thienoquinoline compounds have been identified as potential inhibitors of various enzymes, making them candidates for drug development.

  • Example : Research has shown that these compounds can inhibit enzymes such as topoisomerases, which are critical in DNA replication and repair processes .

Materials Science Applications

Thienoquinoline derivatives are being explored for their utility in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

  • Application : The unique electronic properties of thienoquinolines allow them to be used in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to facilitate charge transport .

Synthetic Organic Chemistry

In synthetic organic chemistry, 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules.

Synthetic Routes

Several synthetic pathways have been developed to produce this compound efficiently:

  • Friedel-Crafts Acylation : This method involves the acylation of aromatic compounds to introduce acyl groups into the thienoquinoline structure.
  • Nucleophilic Substitution Reactions : These reactions allow for the introduction of various nucleophiles at specific positions on the thienoquinoline ring.

Table 1: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Friedel-Crafts AcylationHigh yield; straightforwardRequires strong Lewis acids
Nucleophilic SubstitutionVersatile; applicable to many substratesPotential for side reactions

Mechanism of Action

The mechanism by which 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid exerts its effects involves the inhibition of specific kinases. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cell signaling pathways that are essential for cancer cell growth and survival.

Comparison with Similar Compounds

Kinase Inhibition

  • The parent compound and its amide derivatives (e.g., 25r , 25v ) demonstrate selective inhibition of CDK5/p25, a kinase implicated in neurodegenerative diseases. Modifications at the 2-position (e.g., pyridyl vs. benzoic acid groups) influence ATP-binding site interactions, with 25s (2-carboxamido-benzoic acid) showing superior binding affinity due to hydrogen-bonding interactions .
  • Replacement of the 4-oxo group with chlorine (25w ) reduces activity, highlighting the oxo group’s role in kinase binding .

Antibacterial Activity

  • 3-Amino-5-ethyl-4-oxo derivative (2d): Exhibits potent activity against S. aureus (4 μg/disc) and E. coli (200 μg/disc), surpassing the 8-methyl variant in efficacy. The ethyl and amino groups likely enhance membrane penetration .

Structure-Activity Relationships (SAR)

  • Position 8 : Methyl substitution improves metabolic stability compared to unsubstituted analogs.
  • Position 2 : Carboxylic acid derivatives are precursors for bioactive amides; esterification (e.g., methyl esters) reduces polarity but may enhance bioavailability.
  • Position 4 : The oxo group is critical for kinase inhibition; its removal or substitution diminishes activity .

Biological Activity

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉NO₃S
  • Molecular Weight : 259.28 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a thienoquinoline core with a carboxylic acid functional group, contributing to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Nucleophilic Aromatic Substitution : Starting from an appropriate aniline derivative.
  • Cyclization : Formation of the thienoquinoline structure.
  • Carboxylation : Introduction of the carboxylic acid group .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds with similar thienoquinoline structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) cells. The MTT assay demonstrated significant cytotoxicity at concentrations ranging from 10 to 200 µM .

CompoundCell LineIC50 (µM)Reference
8-Methyl-4-oxo derivativeMCF-725
Doxorubicin (control)MCF-70.5

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives effectively inhibited the growth of pathogenic strains prevalent in clinical settings .

The biological activity of 8-methyl-4-oxo derivatives is primarily attributed to their ability to inhibit specific enzymes and kinases involved in cancer progression and microbial resistance. For example, it has been shown to act as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of synthesized thienoquinoline derivatives on the MCF-7 cell line using the MTT assay. The results indicated that modifications to the thienoquinoline structure could enhance cytotoxicity without significant toxicity to non-cancerous cells .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy against hospital-acquired infections. The compound demonstrated effective inhibition against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for 8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid?

  • Methodological Answer : The Pfitzinger reaction is a foundational method for synthesizing quinoline derivatives. For this compound, condensation of isatin derivatives with ketones in alkaline media yields the core structure . A high-yielding approach involves starting with aniline derivatives, followed by cyclization and oxidation steps to form the dihydrothienoquinoline scaffold. Key parameters include temperature control (80–100°C) and catalyst selection (e.g., PPA for lactamization) to achieve >75% yield .

Q. Table 1: Optimal Reaction Conditions

StepReagentsTemperatureYieldReference
CyclizationPPA100°C82%
OxidationKMnO₄60°C78%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., methyl group at δ 2.4 ppm, carboxylic acid at δ 12.1 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Despite limited hazard data, adopt standard precautions:
  • Use fume hoods to avoid inhalation of vapors .
  • Wear nitrile gloves and safety goggles during synthesis .
  • Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

  • Methodological Answer :
  • Substituent modification : Replace the 8-methyl group with halogens (e.g., Cl, F) to evaluate steric and electronic effects on kinase binding .
  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • In vitro assays : Use kinase profiling panels (e.g., EGFR, VEGFR) to correlate substituent changes with IC₅₀ shifts .

Q. What computational methods are effective in predicting the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to simulate binding poses. Focus on interactions between the carboxylic acid and ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. How should researchers address contradictions in reported solubility and stability data?

  • Methodological Answer :
  • Solubility discrepancies : Re-test under standardized conditions (e.g., PBS pH 7.4 vs. DMSO) and validate via UV-Vis spectroscopy .
  • Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Adjust formulation using cyclodextrin complexes if decomposition exceeds 10% .

Q. What strategies resolve conflicting spectral data in structural characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton and carbon shifts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₁NO₃S) with <2 ppm error .
  • Comparative crystallography : Cross-reference with structurally similar quinoline derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) to validate assignments .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

  • Methodological Answer :
  • pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS.
  • Kinetic analysis : Fit data to first-order kinetics to determine degradation rate constants (k). Note: Carboxylic acid groups show instability at pH >8 due to deprotonation .

Tables for Key Data

Q. Table 2: Functional Group Impact on Solubility

SubstituentSolubility (mg/mL, PBS)LogPReference
8-Methyl0.452.1
8-Chloro0.123.4

Q. Table 3: Common Analytical Techniques and Parameters

TechniqueParametersApplication
HPLCC18 column, λ=254 nmPurity assessment
¹³C NMRDMSO-d₆, 125 MHzCarbon backbone analysis

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